molecular formula C17H18O B3169997 4-(4-Butylphenyl)benzaldehyde CAS No. 93972-06-6

4-(4-Butylphenyl)benzaldehyde

Cat. No. B3169997
CAS RN: 93972-06-6
M. Wt: 238.32 g/mol
InChI Key: WFYLCFMLLLYPIT-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)benzaldehyde is an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds . It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide .


Synthesis Analysis

The synthesis of 4-(4-Butylphenyl)benzaldehyde can be achieved through various methods. One method involves the Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol . Another method involves a two-step, one-pot procedure, employing a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .


Molecular Structure Analysis

The molecular structure of 4-(4-Butylphenyl)benzaldehyde can be represented by the linear formula (CH3)3CC6H4CHO . The molecule has a molecular weight of 162.23 .


Chemical Reactions Analysis

4-(4-Butylphenyl)benzaldehyde can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with organometallic reagents in a cross-coupling reaction .


Physical And Chemical Properties Analysis

4-(4-Butylphenyl)benzaldehyde is a liquid with a refractive index of n20/D 1.53 (lit.) . It has a boiling point of 130 °C/25 mmHg (lit.) and a density of 0.97 g/mL at 25 °C (lit.) .

Scientific Research Applications

Tyrosinase Inhibition

4-(4-Butylphenyl)benzaldehyde, a benzaldehyde derivative, has been studied for its inhibitory effects on tyrosinase, an enzyme crucial in melanin formation. Nihei and Kubo (2017) found that benzaldehyde inhibited tyrosinase's oxidation of 4-t-butylcatechol. They noted that benzaldehydes with bulky substituents, like 4-(4-Butylphenyl)benzaldehyde, may act as partial noncompetitive inhibitors, impacting the enzyme's catalytic center through hydrophobic interactions (Nihei & Kubo, 2017).

Bioproduction and Biocatalysis

Benzaldehydes, including 4-(4-Butylphenyl)benzaldehyde, are important in bioproduction and biocatalysis. Craig and Daugulis (2013) discussed the bioproduction of benzaldehyde, highlighting its commercial value in the flavor industry and its biotransformation by microbial means, like using Pichia pastoris, which is significant for sustainable and eco-friendly production (Craig & Daugulis, 2013).

Photocatalysis

Research by Lima et al. (2017) explored the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride as a metal-free catalyst. This study illuminates the potential of benzaldehydes in photocatalytic applications, offering an environmentally friendly approach to chemical transformations (Lima et al., 2017).

Solid Phase Organic Synthesis

Swayze (1997) investigated benzaldehyde derivatives, including 4-(4-Butylphenyl)benzaldehyde, for use in solid phase organic synthesis. The study explored their utility as linkers in the synthesis of complex organic molecules, demonstrating their versatility in modern synthetic chemistry (Swayze, 1997).

Enzymatic Production

Takakura et al. (2022) researched the enzymatic production of benzaldehyde from L-phenylalanine, highlighting the industrial importance of benzaldehyde, including its derivatives, in the food industry for their aromatic properties. This study underscores the potential of biotechnological approaches in producing flavoring compounds (Takakura et al., 2022).

Mechanism of Action

Target of Action

4-(4-Butylphenyl)benzaldehyde, a type of aromatic aldehyde, is believed to target cellular antioxidation systems . The compound’s primary targets are likely to be components of these systems, such as superoxide dismutases and glutathione reductase . These enzymes play crucial roles in protecting the cell from oxidative damage by catalyzing the conversion of reactive oxygen species into less reactive molecules.

Mode of Action

The compound interacts with its targets by disrupting cellular antioxidation . This disruption can be achieved with redox-active compounds like 4-(4-Butylphenyl)benzaldehyde . The interaction with its targets leads to destabilization of cellular redox homeostasis and/or antioxidation systems , which can inhibit microbial growth .

Biochemical Pathways

This disruption could lead to oxidative stress, which can inhibit the growth of microbes .

Pharmacokinetics

After administration, it might be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The compound might be metabolized into 4-hydroxybenzoic acid (4-HBA) after administration . The pathological state of the model might mainly affect its absorption degree and metabolism rate .

Result of Action

The primary result of the action of 4-(4-Butylphenyl)benzaldehyde is the inhibition of microbial growth . By disrupting the cellular antioxidation systems, the compound induces oxidative stress within the cell, which can inhibit the growth of microbes . This makes 4-(4-Butylphenyl)benzaldehyde a potential antifungal or chemosensitizing agent .

Safety and Hazards

4-(4-Butylphenyl)benzaldehyde should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It is also advised to keep it away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future directions of 4-(4-Butylphenyl)benzaldehyde research could involve exploring its vibrational dynamics in crystalline form . Additionally, its potential applications in the synthesis of various organic compounds could be further investigated .

properties

IUPAC Name

4-(4-butylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYLCFMLLLYPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butylphenyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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